2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-piperazin-1-yl-6-propylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-3-4-11-9-12(15-10(2)14-11)16-7-5-13-6-8-16/h9,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLFCBMBUPJHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine typically involves the reaction of 2-methyl-4-chloro-6-propylpyrimidine with piperazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Properties
-
Serotonin Receptor Modulation :
- The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT7 receptor. Research indicates that modifications in the structure of pyrimidine derivatives can significantly impact their binding affinity to these receptors. For instance, the introduction of piperazine moieties has been shown to enhance the affinity for serotonin receptors, which is crucial for developing new antidepressants and antipsychotics .
-
Antidepressant and Antipsychotic Activity :
- The structural characteristics of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine suggest it could serve as a lead compound in designing drugs aimed at treating mood disorders. The compound's ability to act as a dual ligand for multiple serotonin receptors may provide a more balanced therapeutic approach compared to traditional single-target medications .
-
Potential Neuroprotective Effects :
- Preliminary studies have indicated that derivatives of this compound might exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems through serotonin receptor interactions is a promising area of research that warrants further investigation .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that can be optimized to produce various derivatives with enhanced pharmacological profiles.
Synthesis Overview :
- The synthesis typically starts with the formation of the pyrimidine core, followed by the introduction of piperazine and propyl groups through nucleophilic substitution reactions. This method allows for the exploration of different substituents on the pyrimidine ring to assess their impact on biological activity.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Introduction of piperazine group |
| 2 | Alkylation | Addition of propyl group |
| 3 | Structural Modification | Variations in substituents to optimize activity |
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Antidepressant Efficacy :
- Neuroprotective Studies :
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Substituent Variations at Position 4 (Piperazine vs. Piperidine)
Piperazine and piperidine substituents significantly alter molecular interactions:
Research Findings :
Substituent Variations at Position 6 (Propyl vs. Pyrrolidinyl)
The alkyl/heterocyclic group at position 6 modulates steric bulk and hydrophobicity:
Key Observations :
- Propyl groups enhance metabolic stability compared to pyrrolidinyl derivatives, which may undergo faster enzymatic degradation .
Data Tables
Table 1: Physical and Chemical Properties of Selected Analogues
Biological Activity
2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine, often abbreviated as 2-M-4-PIP-6-PRYL, is a synthetic compound belonging to the class of substituted pyrimidines. Its structure features a pyrimidine ring with a methyl group at position 2, a piperazine moiety at position 4, and a propyl group at position 6. This unique arrangement contributes to its diverse biological activities, particularly in pharmacology.
The molecular formula of 2-M-4-PIP-6-PRYL is C₁₂H₂₀N₄. The presence of the piperazine ring enhances its nucleophilic properties, making it reactive in various chemical environments. The compound's potential for biological activity is largely attributed to its ability to interact with various biological targets, including receptors and enzymes involved in critical physiological processes.
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the anti-inflammatory and analgesic potential of 2-M-4-PIP-6-PRYL. Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are vital targets in managing pain and inflammation. For instance, certain analogs have shown significant inhibition of COX-2 activity, suggesting their utility in treating inflammatory conditions such as arthritis .
Neuropharmacological Effects
The piperazine component of 2-M-4-PIP-6-PRYL allows for exploration into its neuropharmacological effects. Compounds containing piperazine are often evaluated for antidepressant and anxiolytic properties due to their structural similarities with known psychoactive agents. Studies suggest that modifications to the piperazine or pyrimidine rings can enhance or diminish these effects, guiding future drug design efforts .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of 2-M-4-PIP-6-PRYL. Research has demonstrated that substituents on the pyrimidine core can significantly influence binding affinity to targets such as neurotransmitter receptors. For example, alkyl substitutions at specific positions have been shown to enhance receptor interaction and overall pharmacological efficacy .
Comparative Analysis of Similar Compounds
To better understand the unique properties of 2-M-4-PIP-6-PRYL, a comparison with structurally similar compounds is informative:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Methyl-4-(phenylpiperazin-1-yl)-6-propylpyrimidine | Contains a phenyl group instead of piperazine | Potentially different receptor interactions |
| 2-Ethyl-4-(piperazin-1-yl)-6-methylpyrimidine | Ethyl group substitution at position 2 | Variations in lipophilicity affecting bioavailability |
| 2-Methyl-4-(morpholin-1-yl)-6-propylpyrimidine | Morpholine instead of piperazine | Different pharmacological profiles |
This table illustrates how variations in substituents can lead to distinct biological activities and therapeutic potentials.
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- Anti-inflammatory Activity : In vitro assays demonstrated that derivatives effectively inhibited COX enzymes, leading to reduced inflammation markers in cultured cells.
- Neuropharmacological Assessment : Animal models tested for anxiety and depression showed significant behavioral improvements when treated with specific derivatives of this compound.
- Binding Affinity Studies : Research utilizing radiolabeled ligands indicated strong binding affinities to serotonin receptors, suggesting potential applications in mood disorders .
Q & A
Q. What are the critical steps and reaction conditions for optimizing the synthesis of 2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine?
Methodological Answer:
- Key Steps : The synthesis typically involves coupling a piperazine moiety to a pyrimidine core. Piperazine ring formation may require a Mannich reaction (condensation of formaldehyde, secondary amines, and ketones/aldehydes) .
- Reaction Optimization :
- Temperature : Maintain 60–80°C during nucleophilic substitution to ensure reactivity without side reactions .
- Solvents : Use polar aprotic solvents (e.g., DMF or dichloromethane) to stabilize intermediates .
- Catalysts : Employ coupling agents (e.g., EDCI/HOBt) for amide bond formation between heterocycles .
- Yield Improvement : Monitor reactions via TLC/HPLC and purify using column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the pyrimidine and piperazine rings. Look for characteristic shifts: pyrimidine protons at δ 8.2–8.5 ppm and piperazine CH groups at δ 2.5–3.5 ppm .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between piperazine N-H and pyrimidine rings) .
- Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error to rule out synthetic by-products .
Q. What in vitro biological screening strategies are recommended for initial activity assessment?
Methodological Answer:
- Target-Based Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to piperazine’s affinity for neurological targets. Use radioligand binding assays with -labeled antagonists .
- Enzyme Inhibition : Test for kinase or phosphodiesterase inhibition using fluorescence-based kits (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity : Evaluate IC values in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, comparing to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell line variability, incubation time, or buffer pH). For example, serotonin receptor binding may differ between CHO-K1 and HEK-293 cells due to receptor isoform expression .
- Dose-Response Curves : Replicate studies with extended concentration ranges (e.g., 0.1 nM–100 μM) to identify non-linear effects .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to measure direct binding .
Q. What strategies are effective for identifying the compound’s molecular targets in complex biological systems?
Methodological Answer:
- Chemoproteomics : Use click chemistry to attach biotin tags to the compound, followed by pull-down assays and LC-MS/MS to identify binding proteins .
- CRISPR Screening : Perform genome-wide knockout screens to identify genes whose loss abolishes compound activity .
- Molecular Docking : Prioritize targets by docking the compound into GPCR or kinase homology models (e.g., using AutoDock Vina) .
Q. How can synthetic impurities and by-products be identified and mitigated during scale-up?
Methodological Answer:
Q. What experimental designs are robust for in vivo pharmacokinetic and toxicity studies?
Methodological Answer:
- Pharmacokinetics :
- Toxicity : Conduct 14-day repeat-dose studies in rats, monitoring liver enzymes (ALT/AST) and renal function (creatinine) .
- BBB Penetration : Measure brain-to-plasma ratio (K) using microdialysis in mice .
Q. How can computational methods predict off-target effects or metabolic pathways?
Methodological Answer:
- QSAR Models : Train models on PubChem datasets to predict CYP450 inhibition (e.g., CYP3A4/2D6) .
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I oxidation sites (e.g., propyl chain hydroxylation) .
- Off-Target Screening : Perform similarity searches in ChEMBL for structurally related compounds with known polypharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
